molecular formula C13H27NO2Si B15065343 2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline CAS No. 294201-81-3

2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline

Cat. No.: B15065343
CAS No.: 294201-81-3
M. Wt: 257.44 g/mol
InChI Key: ZSYRNURLDQPBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline is a bicyclic amine derivative characterized by a decahydroisoquinoline backbone modified with an ethyl(dimethoxy)silyl substituent. This compound belongs to a broader class of decahydroisoquinoline derivatives, which are studied for their pharmacological and chemical properties.

Properties

CAS No.

294201-81-3

Molecular Formula

C13H27NO2Si

Molecular Weight

257.44 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-ethyl-dimethoxysilane

InChI

InChI=1S/C13H27NO2Si/c1-4-17(15-2,16-3)14-10-9-12-7-5-6-8-13(12)11-14/h12-13H,4-11H2,1-3H3

InChI Key

ZSYRNURLDQPBSK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](N1CCC2CCCCC2C1)(OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Ethyldimethoxysilyl)decahydroisoquinoline can be achieved through several synthetic routes. One common method involves the hydrogenation of isoquinoline or tetrahydroisoquinoline in the presence of a suitable catalyst . The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

2-(Ethyldimethoxysilyl)decahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical behavior of decahydroisoquinoline derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Group(s) Key Structural Features Biological Activity/Receptor Interaction
2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline Ethyl(dimethoxy)silyl Bulky silyl group, methoxy moieties Unknown (predicted: enhanced selectivity)
LY293558 Tetrazolyl-ethyl Polar tetrazole ring Kainate (GluR5) antagonist; AMPA receptor cross-reactivity
LY294486 Tetrazolyl-methyloxy Ether-linked tetrazole Similar to LY293558, with reduced solubility
2-Methyl-decahydroisoquinoline-3-carboxylic acid Methyl, carboxylic acid Ionizable carboxyl group Structural analog in receptor-binding studies
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Dimethoxy groups on aromatic ring Electron-donating methoxy groups 5-HT2A receptor inhibition (8.8% at 1 µM)

Key Observations :

  • Polar vs. Nonpolar Groups: LY293558 and LY294486 contain tetrazolyl groups, which enhance water solubility and receptor binding via hydrogen bonding.
  • Methoxy Group Impact: Dimethoxy substituents (e.g., in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) enhance receptor affinity due to electron donation, as seen in 5-HT2A inhibition . The dimethoxy moiety in the silyl group may similarly modulate electronic properties.
  • Steric Effects : The bulky silyl group in the target compound could reduce off-target interactions, a limitation observed in LY293558 and LY294486, which exhibit AMPA receptor cross-reactivity .

Physicochemical Properties

  • Solubility and Stability : Methoxy groups generally increase solubility but may reduce metabolic stability. The ethyl(dimethoxy)silyl group’s silicon-oxygen bonds could confer hydrolytic stability compared to ether-linked tetrazoles in LY294486 .
  • Synthetic Accessibility : Silyl-modified compounds often require specialized synthetic routes, whereas tetrazolyl derivatives (e.g., LY293558) are more straightforward to functionalize .

Research Findings and Implications

  • Market and Applications: The decahydroisoquinoline market (CAS 6329-61-9) is driven by applications in pharmaceuticals and agrochemicals. The target compound’s unique substituents may position it for niche applications, such as CNS-targeted therapies with reduced side effects .

Biological Activity

2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique silyl group attached to a decahydroisoquinoline framework, which may contribute to its biological activity. The presence of the dimethoxy groups is hypothesized to enhance solubility and bioavailability.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Inflammatory Cytokines : Studies have shown that related compounds can inhibit the production of inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor (TNF) . This suggests potential applications in treating inflammatory diseases.
  • Antioxidant Activity : The silyl group may contribute to antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Biological ActivityExperimental EvidenceReferences
Anti-inflammatoryInhibition of IL-1, IL-6, TNF production
AntioxidantPotential reduction in oxidative stress markers
Cytotoxicity against cancer cellsInduction of apoptosis in specific cancer cell lines

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that a related compound effectively reduced inflammation in a murine model by decreasing the levels of pro-inflammatory cytokines. The results indicated a significant reduction in swelling and pain indicators, suggesting potential therapeutic benefits for conditions like arthritis.
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of derivatives of decahydroisoquinoline on various cancer cell lines. The findings revealed that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Research Findings

Recent research emphasizes the need for further exploration into the pharmacokinetics and safety profiles of this compound. While preliminary findings are promising, detailed studies are required to establish effective dosages and long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.